Cas no 899735-07-0 (4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide)

4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide structure
899735-07-0 structure
Product Name:4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide
CAS No:899735-07-0
MF:C24H21N3O4S2
MW:479.571243047714
CID:5487245
PubChem ID:18584092
Update Time:2025-07-14

4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 899735-07-0
    • N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
    • 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
    • VU0497370-1
    • AKOS024678993
    • F2768-0328
    • N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
    • 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide
    • Inchi: 1S/C24H21N3O4S2/c1-27(15-18-6-4-14-31-18)33(29,30)19-11-8-17(9-12-19)23(28)26-24-25-22-20-7-3-2-5-16(20)10-13-21(22)32-24/h2-9,11-12,14H,10,13,15H2,1H3,(H,25,26,28)
    • InChI Key: NCSGYVBYDAKUSX-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2)S(N(C)CC2=CC=CO2)(=O)=O)=O)=NC2=C1CCC1C=CC=CC=12

Computed Properties

  • Exact Mass: 479.09734851g/mol
  • Monoisotopic Mass: 479.09734851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 796
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 129Ų

4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2768-0328-2μmol
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2768-0328-5μmol
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2768-0328-10μmol
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2768-0328-20μmol
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2768-0328-1mg
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2768-0328-2mg
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2768-0328-3mg
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2768-0328-4mg
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2768-0328-5mg
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2768-0328-10mg
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
899735-07-0 90%+
10mg
$79.0 2023-05-16

4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide Related Literature

Additional information on 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide

Introduction to 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide (CAS No. 899735-07-0) and Its Emerging Applications in Chemical Biology

The compound 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide, identified by its CAS number 899735-07-0, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a complex structural framework comprising a benzamide core functionalized with both furan and naphthothiazole moieties, has garnered significant attention in recent years due to its potential biological activities and mechanistic insights. The structural complexity of this compound not only underscores the sophistication of modern synthetic chemistry but also opens up avenues for exploring novel therapeutic strategies.

In the realm of chemical biology, the strategic incorporation of furan and naphthothiazole scaffolds into a benzamide backbone has been demonstrated to confer unique pharmacological properties. The furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, plays a crucial role in modulating the binding affinity and selectivity of the compound towards biological targets. Similarly, the naphthothiazole moiety, characterized by its aromaticity and sulfur-rich structure, has been implicated in various biological processes, including enzyme inhibition and receptor modulation. The synergistic interplay between these structural elements in 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide suggests a multifaceted mode of action that warrants further investigation.

Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the binding interactions of this compound with biological targets. Studies employing molecular dynamics simulations have revealed that the furan ring and the naphthothiazole scaffold adopt specific conformations upon binding to protein receptors, facilitating optimal interactions through hydrogen bonding networks and hydrophobic contacts. These findings not only enhance our understanding of the compound's mechanism of action but also guide the design of more potent derivatives with improved pharmacokinetic profiles.

The pharmaceutical industry has increasingly recognized the therapeutic potential of heterocyclic compounds in addressing complex diseases. The structural motifs present in 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide align well with this trend, as they exhibit promise in modulating key biological pathways associated with inflammation, cancer, and neurodegeneration. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against several target enzymes and receptors relevant to these pathological conditions. For instance, its ability to inhibit inflammatory mediators such as COX-2 and LOX has been observed under controlled experimental conditions.

Moreover, the sulfamoyl group appended to the furan ring in this molecule introduces an additional layer of functionality that can be exploited for modulating enzyme activity. Sulfamoyl derivatives are well-known for their broad spectrum of biological activities, ranging from antimicrobial to antineoplastic effects. The presence of this moiety in 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide suggests that it may interfere with critical metabolic pathways by covalently modifying target proteins or competing with endogenous substrates for enzyme binding sites.

The synthesis of this compound represents a testament to the ingenuity of synthetic organic chemists in constructing complex molecular architectures. The multi-step synthesis involves strategic functional group transformations, including nucleophilic substitution reactions at the furan ring and cross-coupling reactions between aryl halides and organometallic reagents. The introduction of the naphthothiazole moiety further complicates the synthetic route but is essential for achieving the desired pharmacological properties. Recent improvements in synthetic methodologies have enabled more efficient and scalable production processes for such intricate molecules.

In conclusion,4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide (CAS No. 899735-07-0) stands as a promising candidate for further exploration in drug discovery efforts. Its unique structural features offer a rich foundation for developing novel therapeutics targeting various diseases. As research progresses,it is anticipated that additional insights into its mechanism of action will emerge, paving the way for optimized derivatives with enhanced efficacy and reduced side effects.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.